molecular formula C15H16N2O5S B2971941 4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid CAS No. 565166-70-3

4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid

Cat. No.: B2971941
CAS No.: 565166-70-3
M. Wt: 336.36
InChI Key: GUNHNFJLHHGFNP-UHFFFAOYSA-N
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Description

4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid is a sulfonamide-containing benzoic acid derivative characterized by a methoxy group at the 4-position of the benzene ring and a sulfamoyl group linked to a 2-(pyridin-2-yl)ethyl substituent at the 3-position. Its molecular formula is C₁₅H₁₆N₂O₅S, with a molecular weight of 336.37 g/mol (calculated based on structural analogs in ).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-22-13-6-5-11(15(18)19)10-14(13)23(20,21)17-9-7-12-4-2-3-8-16-12/h2-6,8,10,17H,7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNHNFJLHHGFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid typically involves the reaction of 4-methoxybenzoic acid with 2-(pyridin-2-yl)ethylamine in the presence of a sulfonylating agent . The reaction conditions often include the use of a suitable solvent, such as dichloromethane or dimethylformamide, and a base, such as triethylamine, to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-formyl-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid, while reduction of a nitro group can produce 4-methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}aniline.

Scientific Research Applications

4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The compound’s activity and physicochemical properties are influenced by:

  • Pyridine Substituent Position : The 2-pyridinyl group in the ethylsulfamoyl side chain distinguishes it from analogs like 4-Methoxy-3-[methyl-(2-pyridin-3-yl-ethyl)-sulfamoyl]-benzoic acid (sc-352479), where the pyridine ring is at the 3-position. This positional isomerism may alter binding affinity due to differences in hydrogen bonding or steric effects .
  • Sulfamoyl Linkage: The sulfamoyl group acts as a hydrogen bond donor/acceptor, critical for interactions with enzymes or receptors.
Table 1: Structural Comparison of Selected Analogs
Compound Name Substituents Molecular Weight Key Structural Differences Reference
4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid 4-OCH₃, 3-sulfamoyl-(2-pyridin-2-yl-ethyl) 336.37 Reference compound
4-Methoxy-3-[methyl-(2-pyridin-3-yl-ethyl)-sulfamoyl]benzoic acid (sc-352479) 4-OCH₃, 3-sulfamoyl-(methyl-2-pyridin-3-yl-ethyl) 350.39 Methylation on sulfamoyl nitrogen; pyridine at 3-position
3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}-4-methylbenzoic acid (8f) Benzene ring: 4-CH₃, 3-sulfonyl-benzimidazole; pyridine: 3-CH₃, 4-CF₃CH₂O 681.67 Trifluoroethoxy and benzimidazole groups enhance steric bulk and electron-withdrawing effects
3-[5-Methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-yl-methanesulfinyl)-benzimidazole-1-sulfonyl]-benzoic acid sodium salt (9c) Benzene ring: 3-sulfonyl-benzimidazole; pyridine: 4-OCH₃, 3,5-(CH₃)₂ 647.63 Dual methoxy and dimethyl groups on pyridine; sodium salt improves solubility

Pharmacological and Physicochemical Properties

  • Enzyme Inhibition: Sulfamoyl benzoic acid derivatives, such as those in , demonstrate α-glucosidase and α-amylase inhibitory activity.
  • Metabolic Stability : The trifluoroethoxy group in 8f (Table 1) may reduce metabolic degradation compared to the target compound’s simpler ethylpyridinyl group .

Biological Activity

4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into the biological effects of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C14H16N2O5SC_{14}H_{16}N_{2}O_{5}S, with a molecular weight of 322.34 g/mol. The compound features a methoxy group, a benzoic acid moiety, and a pyridinyl sulfamoyl side chain, which contribute to its biological activity.

ComponentStructure
Methoxy Group-OCH₃
Benzoic Acid Moiety-C₆H₄COOH
Pyridinyl Sulfamoyl Chain-NHSO₂R (R = pyridin-2-yl)

Antifungal Activity

Recent studies have highlighted the antifungal properties of related picolinamide compounds, suggesting that this compound may exhibit similar effects. These compounds have been shown to inhibit fungal growth effectively, particularly against species such as Candida and Aspergillus .

Proteasome and Autophagy Modulation

Research indicates that benzoic acid derivatives can enhance the activity of the proteasome and autophagy pathways. In cell-based assays, compounds with similar structures have demonstrated significant activation of cathepsins B and L, which are crucial for protein degradation processes. This suggests that this compound could potentially act as a modulator of these pathways, promoting cellular homeostasis .

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. The compound showed minimal cytotoxic effects at lower concentrations while maintaining antiproliferative activity at higher doses. This dual action suggests potential therapeutic applications in cancer treatment .

Case Studies and Experimental Findings

  • Study on Antifungal Activity : A recent investigation into related compounds revealed that certain derivatives exhibited significant antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
  • Cell-Based Assays : In assays using human foreskin fibroblasts, compounds structurally similar to this compound showed enhanced proteasomal activity by up to 467% compared to controls .
  • Cytotoxicity Studies : Evaluations in Hep-G2 and A2058 cancer cell lines indicated that while some derivatives induced apoptosis at higher concentrations (IC50 values around 10 µM), they remained non-toxic to normal fibroblasts at similar doses .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) during sulfamoylation reduce side reactions.
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) improves coupling efficiency.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane removes unreacted intermediates .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
SulfamoylationClSO₃H, DCM, 0°C, 2h60–70
CouplingPyridin-2-yl ethylamine, EDC, DMF, RT50–60
DeprotectionNaOH, MeOH/H₂O, reflux85–90

(Advanced) How can researchers resolve discrepancies in biological activity data for this compound across different assay systems?

Answer:
Contradictions in bioactivity data may arise from assay variability, solubility issues, or target selectivity. Methodological approaches include:

  • Assay Validation :
    • Positive Controls : Use established inhibitors (e.g., indomethacin for COX-2) to calibrate assay systems .
    • Solubility Testing : Pre-dissolve the compound in DMSO or PEG-400 to ensure uniform distribution in aqueous buffers .
  • Mechanistic Profiling :
    • Enzyme Kinetics : Perform Lineweaver-Burk analysis to determine inhibition type (competitive/non-competitive) .
    • Off-Target Screening : Use panels like Eurofins’ CEREP to assess cross-reactivity with unrelated enzymes .
  • Data Normalization : Express activity as IC₅₀ values relative to internal standards to mitigate inter-lab variability .

(Basic) What crystallographic techniques are most effective for determining the molecular structure, and how does the SHELX suite facilitate this?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:

  • Crystal Growth : Slow evaporation of saturated solutions in DMSO/water mixtures .
  • Data Collection : Use synchrotron radiation for high-resolution data (<1.0 Å), critical for resolving sulfonamide/pyridine interactions .
  • Refinement with SHELX :
    • SHELXD : Solves phase problems via dual-space methods for small molecules.
    • SHELXL : Refines anisotropic displacement parameters and hydrogen bonding networks .

Example : A derivative with similar sulfamoyl groups (C14H10ClNO5S) was resolved with R-factor = 0.071 using SHELXL .

(Advanced) Which chromatographic methods are suitable for assessing purity and identifying potential impurities?

Answer:
HPLC-MS and TLC-densitometry are preferred for purity analysis:

  • HPLC Conditions :
    • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Acetonitrile/0.1% formic acid (70:30), flow rate 1.0 mL/min.
    • Detection: UV at 254 nm and ESI-MS for mass confirmation .
  • TLC-Densitometry :
    • Plates: Silica gel 60 F₂₅₄.
    • Solvent: Chloroform/methanol (9:1).
    • Rf Values**: Compare against known impurities (e.g., sulfapyridine, Rf = 0.56) .

Q. Table 2: Impurity Profiling Data

ImpurityRf[M+H⁺]Source
Sulfapyridine0.56250.12Unreacted starting material
Diazotized Byproducts0.88355.15Side reaction during coupling

(Basic) What in vitro and in vivo models are appropriate for evaluating the enzyme inhibitory effects of this compound?

Answer:

  • In Vitro Models :
    • Enzyme Assays : Direct inhibition of phospholipase A2α (cPLA2α) using fluorogenic substrates (e.g., PED6) .
    • Cell-Based : LPS-induced COX-2 expression in RAW 264.7 macrophages .
  • In Vivo Models :
    • Rodent Inflammation : Carrageenan-induced paw edema in rats (dose: 10–50 mg/kg, oral) .
    • Pharmacokinetics : Plasma half-life assessment via LC-MS/MS in Sprague-Dawley rats .

Key Findings : Derivatives with N-benzhydryl groups showed IC₅₀ = 0.2 µM against cPLA2α, correlating with anti-inflammatory efficacy in vivo .

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